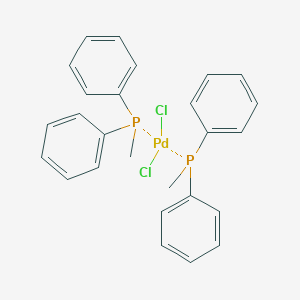

dichloropalladium;methyl(diphenyl)phosphane

Descripción

The compound with the identifier “dichloropalladium;methyl(diphenyl)phosphane” is known as 1-Ethyl-3-methylimidazolium chloride. This compound is an ionic liquid, which means it is a salt in the liquid state that typically has a melting point below 100°C. Ionic liquids like 1-Ethyl-3-methylimidazolium chloride are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Propiedades

IUPAC Name |

dichloropalladium;methyl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13P.2ClH.Pd/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;/h2*2-11H,1H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSFBKGHQLDFHU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.Cl[Pd]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26Cl2P2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

1-Ethyl-3-methylimidazolium chloride can be synthesized through a reaction between 1-methylimidazole and ethyl chloride. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The reaction can be represented as follows:

[ \text{1-Methylimidazole} + \text{Ethyl chloride} \rightarrow \text{1-Ethyl-3-methylimidazolium chloride} ]

In industrial production, this reaction is often carried out in a solvent such as acetonitrile or dichloromethane to enhance the reaction rate and yield. The product is then purified through recrystallization or distillation to obtain high-purity 1-Ethyl-3-methylimidazolium chloride.

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The chloride ion in 1-Ethyl-3-methylimidazolium chloride can be substituted with other anions like bromide or nitrate through ion exchange reactions.

Common reagents and conditions used in these reactions include:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Silver nitrate in aqueous solution.

Major products formed from these reactions include the corresponding oxidized or reduced forms of the compound and substituted imidazolium salts.

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium chloride has a wide range of scientific research applications:

Chemistry: It is used as a solvent for various chemical reactions, particularly those involving cellulose and other biopolymers. Its ability to dissolve a wide range of materials makes it valuable in green chemistry and sustainable processes.

Biology: It is used in the extraction and purification of biomolecules, such as proteins and nucleic acids, due to its unique solvation properties.

Medicine: Research is being conducted on its potential use in drug delivery systems, where its ionic nature can enhance the solubility and stability of certain drugs.

Industry: It is used in the electroplating industry, as well as in the production of advanced materials like nanocomposites and ionic liquid-based polymers.

Mecanismo De Acción

The mechanism by which 1-Ethyl-3-methylimidazolium chloride exerts its effects is primarily through its ionic nature. The cation, 1-Ethyl-3-methylimidazolium, interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can disrupt the structure of biomolecules, enhance solubility, and facilitate chemical reactions. The chloride ion can participate in ion exchange reactions, further contributing to the compound’s versatility.

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium chloride can be compared with other imidazolium-based ionic liquids, such as:

- 1-Butyl-3-methylimidazolium chloride

- 1-Hexyl-3-methylimidazolium chloride

- 1-Octyl-3-methylimidazolium chloride

These compounds share similar properties, such as low volatility and high thermal stability, but differ in their alkyl chain lengths. The unique aspect of 1-Ethyl-3-methylimidazolium chloride is its balance between hydrophilicity and hydrophobicity, making it particularly effective in dissolving both polar and non-polar substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.